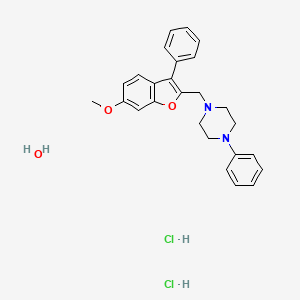
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various benzofuran derivatives under controlled conditions. The specific synthetic route for this compound would involve the introduction of the 6-methoxy-3-phenyl-2-benzofuranyl group to the piperazine core, followed by the addition of the 4-phenyl group. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reactions are carried out under stringent quality control measures. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of piperazine derivatives typically involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, some piperazine derivatives are known to act as serotonin receptor agonists, influencing neurotransmitter activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-phenyl-4-(2-pyridyl)-: Another piperazine derivative with similar structural features.
Piperazine, 1-(2-benzofuranyl)-4-phenyl-: Shares the benzofuran and phenyl groups but differs in the substitution pattern.
Uniqueness
The uniqueness of Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
102517-05-5 |
|---|---|
Molekularformel |
C26H30Cl2N2O3 |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
1-[(6-methoxy-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine;hydrate;dihydrochloride |
InChI |
InChI=1S/C26H26N2O2.2ClH.H2O/c1-29-22-12-13-23-24(18-22)30-25(26(23)20-8-4-2-5-9-20)19-27-14-16-28(17-15-27)21-10-6-3-7-11-21;;;/h2-13,18H,14-17,19H2,1H3;2*1H;1H2 |
InChI-Schlüssel |
NLNUKMFQMBBSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(O2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



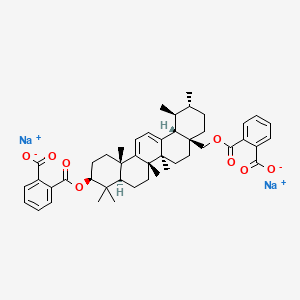
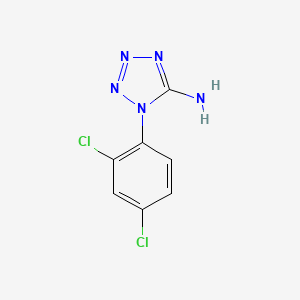
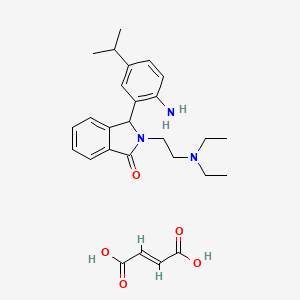
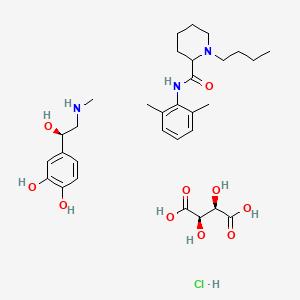


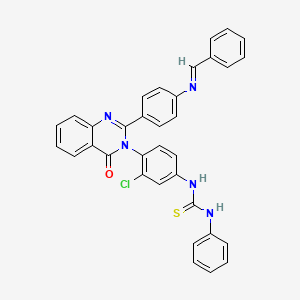
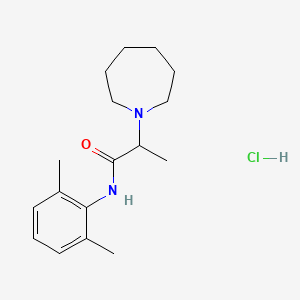
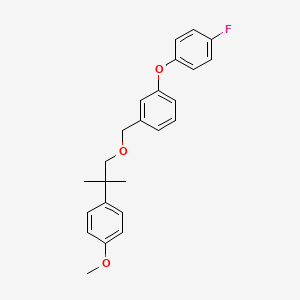
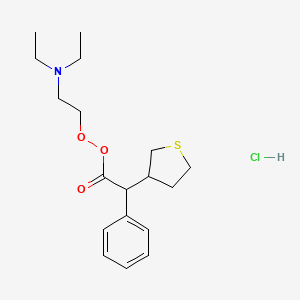
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)


